Cas no 1824278-05-8 (Benzeneacetaldehyde, 2-bromo-4,6-dimethoxy-)

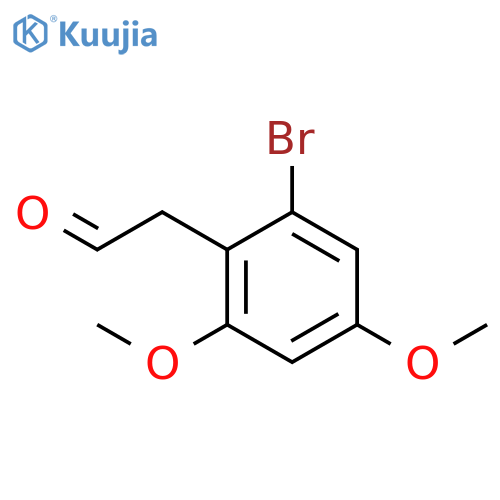

1824278-05-8 structure

商品名:Benzeneacetaldehyde, 2-bromo-4,6-dimethoxy-

Benzeneacetaldehyde, 2-bromo-4,6-dimethoxy- 化学的及び物理的性質

名前と識別子

-

- Benzeneacetaldehyde, 2-bromo-4,6-dimethoxy-

- 2-(2-bromo-4,6-dimethoxyphenyl)acetaldehyde

- EN300-1914930

- 1824278-05-8

-

- インチ: 1S/C10H11BrO3/c1-13-7-5-9(11)8(3-4-12)10(6-7)14-2/h4-6H,3H2,1-2H3

- InChIKey: IYWWAFJQNGGOPZ-UHFFFAOYSA-N

- ほほえんだ: C1(CC=O)=C(OC)C=C(OC)C=C1Br

計算された属性

- せいみつぶんしりょう: 257.98916g/mol

- どういたいしつりょう: 257.98916g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 186

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 35.5Ų

じっけんとくせい

- 密度みつど: 1.410±0.06 g/cm3(Predicted)

- ふってん: 328.1±37.0 °C(Predicted)

Benzeneacetaldehyde, 2-bromo-4,6-dimethoxy- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1914930-0.05g |

2-(2-bromo-4,6-dimethoxyphenyl)acetaldehyde |

1824278-05-8 | 0.05g |

$1200.0 | 2023-09-17 | ||

| Enamine | EN300-1914930-10.0g |

2-(2-bromo-4,6-dimethoxyphenyl)acetaldehyde |

1824278-05-8 | 10g |

$6144.0 | 2023-06-02 | ||

| Enamine | EN300-1914930-0.5g |

2-(2-bromo-4,6-dimethoxyphenyl)acetaldehyde |

1824278-05-8 | 0.5g |

$1372.0 | 2023-09-17 | ||

| Enamine | EN300-1914930-5.0g |

2-(2-bromo-4,6-dimethoxyphenyl)acetaldehyde |

1824278-05-8 | 5g |

$4143.0 | 2023-06-02 | ||

| Enamine | EN300-1914930-2.5g |

2-(2-bromo-4,6-dimethoxyphenyl)acetaldehyde |

1824278-05-8 | 2.5g |

$2800.0 | 2023-09-17 | ||

| Enamine | EN300-1914930-0.1g |

2-(2-bromo-4,6-dimethoxyphenyl)acetaldehyde |

1824278-05-8 | 0.1g |

$1257.0 | 2023-09-17 | ||

| Enamine | EN300-1914930-1g |

2-(2-bromo-4,6-dimethoxyphenyl)acetaldehyde |

1824278-05-8 | 1g |

$1429.0 | 2023-09-17 | ||

| Enamine | EN300-1914930-10g |

2-(2-bromo-4,6-dimethoxyphenyl)acetaldehyde |

1824278-05-8 | 10g |

$6144.0 | 2023-09-17 | ||

| Enamine | EN300-1914930-0.25g |

2-(2-bromo-4,6-dimethoxyphenyl)acetaldehyde |

1824278-05-8 | 0.25g |

$1315.0 | 2023-09-17 | ||

| Enamine | EN300-1914930-5g |

2-(2-bromo-4,6-dimethoxyphenyl)acetaldehyde |

1824278-05-8 | 5g |

$4143.0 | 2023-09-17 |

Benzeneacetaldehyde, 2-bromo-4,6-dimethoxy- 関連文献

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

1824278-05-8 (Benzeneacetaldehyde, 2-bromo-4,6-dimethoxy-) 関連製品

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量